N-(butan-2-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(butan-2-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a butan-2-yl group and a 5-chloro-2-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-chloro-2-methylphenylhydrazine with an appropriate β-ketoester to form the pyrazole ring. This intermediate is then subjected to cyclization with a suitable amidine to form the pyrazolo[3,4-d]pyrimidine core. Finally, the butan-2-yl group is introduced through alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(butan-2-yl)-2-[(5-chloro-2-methylphenyl)amino]acetamide
- N-(butan-2-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a pyrazolo[3,4-d]pyrimidine core and a chloro-substituted phenyl ring. This combination of structural features imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H18ClN5 |
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Molecular Weight |
315.80 g/mol |
IUPAC Name |
N-butan-2-yl-1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN5/c1-4-11(3)21-15-13-8-20-22(16(13)19-9-18-15)14-7-12(17)6-5-10(14)2/h5-9,11H,4H2,1-3H3,(H,18,19,21) |
InChI Key |
CJUSROLDXWEYGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C2C=NN(C2=NC=N1)C3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
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